

OICR-0547: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	OICR-0547	
Cat. No.:	B560531	Get Quote

CAS Number: 1801873-49-3

This document provides a comprehensive technical overview of **OICR-0547**, a crucial negative control compound for studies involving its active analogue, OICR-9429. This guide is intended for researchers, scientists, and professionals in drug development engaged in epigenetic research, particularly focusing on the WDR5-MLL protein-protein interaction.

Introduction

OICR-0547 is a chemical compound that serves as an inactive derivative of OICR-9429, a potent inhibitor of the interaction between WD40 repeat protein 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2] In the field of epigenetics, the WDR5-MLL complex is a key regulator of histone H3 lysine 4 (H3K4) methylation, a critical mark for transcriptional activation. Dysregulation of the MLL complex is implicated in various cancers, particularly acute leukemias. OICR-9429 was developed as a chemical probe to investigate the therapeutic potential of targeting the WDR5-MLL interaction.[3][4][5] OICR-0547, being structurally similar to OICR-9429 but lacking its inhibitory activity, is an essential tool for ensuring that the observed biological effects of OICR-9429 are specifically due to the disruption of the WDR5-MLL interaction and not from off-target effects of the chemical scaffold.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of **OICR-0547** is presented below.



Property	Value
CAS Number	1801873-49-3
Molecular Formula	C28H29F3N4O4
Molecular Weight	542.6 g/mol
Formal Name	1,6-dihydro-N-[4-(4-morpholinyl)-3'-(4-morpholinylmethyl)[1,1'-biphenyl]-3-yl]-6-oxo-4-(trifluoromethyl)-3-pyridinecarboxamide
Purity	≥98%
Appearance	Solid

Biological Inactivity and Role as a Negative Control

OICR-0547 is characterized by its inability to bind to WDR5 and, consequently, its failure to disrupt the WDR5-MLL protein-protein interaction.[2][6] This lack of activity makes it an ideal negative control for in vitro and in vivo experiments involving OICR-9429. For instance, studies have shown that **OICR-0547** has no effect on cellular viability at concentrations up to 100 μM. [2] In contrast, its active counterpart, OICR-9429, demonstrates potent binding to WDR5 with Kd values in the nanomolar range and disrupts the WDR5-MLL1 interaction in cells with an IC50 value of less than 1 μM.[3][7]

The following table summarizes the comparative biological activity of **OICR-0547** and OICR-9429.

Compound	Target	Binding Affinity (Kd)	Cellular Activity (IC50)
OICR-0547	WDR5	Does not bind	Inactive
OICR-9429	WDR5	24-52 nM	< 1 μM (WDR5-MLL1 disruption)

Signaling Pathway and Mechanism of Action



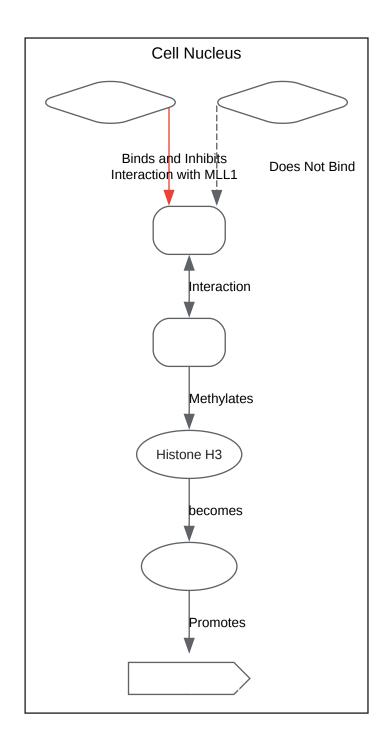




The WDR5-MLL complex is a histone methyltransferase that plays a crucial role in regulating gene expression. WDR5 acts as a scaffold protein, presenting the histone H3 tail for methylation by the MLL catalytic subunit. This methylation, specifically at lysine 4 (H3K4me3), is a key epigenetic mark associated with active gene transcription. In certain leukemias, the MLL gene is rearranged, leading to the formation of oncogenic fusion proteins that rely on the interaction with WDR5 to drive leukemogenesis.

OICR-9429 acts as a competitive antagonist, binding to the pocket on WDR5 that normally recognizes a specific arginine-containing motif within MLL. By occupying this pocket, OICR-9429 prevents the association of MLL with WDR5, thereby inhibiting H3K4 methylation and suppressing the expression of downstream target genes. **OICR-0547**, lacking the ability to bind to this pocket, does not interfere with the WDR5-MLL interaction.





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WDR5-MLL1 signaling and points of intervention.

Experimental Protocols

The following are generalized protocols for the use of **OICR-0547** as a negative control in common experimental setups. Researchers should adapt these protocols to their specific



experimental conditions.

Preparation of Stock Solutions

OICR-0547 is sparingly soluble in DMSO.[1]

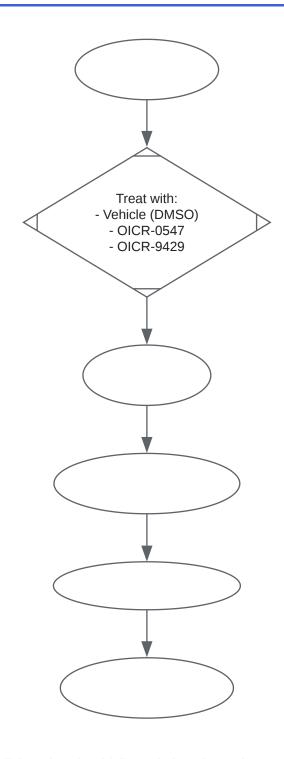
- · Protocol:
 - To prepare a 10 mM stock solution, dissolve 5.43 mg of OICR-0547 in 1 mL of DMSO.
 - Warm and/or sonicate the solution to aid dissolution if precipitation is observed.[2]
 - Store the stock solution at -20°C or -80°C for long-term stability.[2]

In Vitro Cell Viability Assay

This protocol describes the use of **OICR-0547** as a negative control in a cell viability assay to assess the specific cytotoxic effects of OICR-9429.

Workflow:





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Workflow for a cell viability assay.

- Methodology:
 - Seed cells (e.g., leukemia cell lines) in 96-well plates at a predetermined density.



- Prepare serial dilutions of OICR-9429 and OICR-0547 in cell culture medium. A typical concentration range for OICR-0547 would be 0.1-100 μM.[2] A vehicle control (e.g., 0.1% DMSO) should also be included.
- Add the compounds to the respective wells and incubate the plates for a specified period (e.g., 72 hours).
- Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- Measure the luminescent signal using a plate reader. The results should demonstrate a
 dose-dependent decrease in viability for OICR-9429, while OICR-0547 should show no
 significant effect on cell viability compared to the vehicle control.

In Vivo Studies

OICR-0547 can be used as a negative control in animal models to confirm that the in vivo efficacy of OICR-9429 is due to its intended mechanism of action.

- Formulation for In Vivo Administration:
 - Method 1: Prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
 - Method 2: Prepare a vehicle of 10% DMSO and 90% corn oil.[2]
 - Solubility: OICR-0547 is soluble at ≥ 2.5 mg/mL in these formulations.[2]
- Protocol:
 - Establish a relevant animal model (e.g., a mouse xenograft model of leukemia).
 - Randomly assign animals to treatment groups: vehicle control, OICR-0547, and OICR-9429.
 - Administer the compounds at the desired dose and schedule (e.g., intraperitoneal injection). OICR-0547 has been used as a negative control in NOD-SCID mice at doses of 3 and 30 mg/kg.[2]



- Monitor tumor growth and animal health throughout the study.
- At the end of the study, collect tumors and tissues for pharmacodynamic and biomarker analysis (e.g., levels of H3K4me3). The results are expected to show tumor growth inhibition in the OICR-9429 group, with no significant effect in the OICR-0547 and vehicle control groups.

Conclusion

OICR-0547 is an indispensable tool for researchers studying the WDR5-MLL interaction and the therapeutic potential of its inhibitors. Its structural similarity to the active probe OICR-9429, combined with its lack of biological activity, allows for rigorous validation of experimental results and ensures that observed phenotypes are a direct consequence of targeting the WDR5-MLL axis. The data and protocols presented in this guide are intended to facilitate the effective use of **OICR-0547** in research settings.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
- 6. OICR-0547, CAS [[1801873-49-3]] | BIOZOL [biozol.de]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
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